2-Chloro-4-(naphthalen-2-yl)-6-(4-(naphthalen-2-yl)phenyl)-1,3,5-triazine
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Overview
Description
2-Chloro-4-(naphthalen-2-yl)-6-(4-(naphthalen-2-yl)phenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of chloro, naphthyl, and phenyl groups attached to the triazine ring, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(naphthalen-2-yl)-6-(4-(naphthalen-2-yl)phenyl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aromatic amines.
Introduction of Substituents: The chloro, naphthyl, and phenyl groups are introduced through substitution reactions. For instance, the chloro group can be introduced using chlorinating agents like thionyl chloride, while the naphthyl and phenyl groups can be introduced through Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(naphthalen-2-yl)-6-(4-(naphthalen-2-yl)phenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the naphthyl and phenyl groups.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-Chloro-4-(naphthalen-2-yl)-6-(4-(naphthalen-2-yl)phenyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(naphthalen-2-yl)-6-(4-(naphthalen-2-yl)phenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(naphthalen-2-yl)benzoic acid
- 2-Chloro-4-(naphthalen-1-yl)quinazoline
Uniqueness
2-Chloro-4-(naphthalen-2-yl)-6-(4-(naphthalen-2-yl)phenyl)-1,3,5-triazine is unique due to its specific combination of chloro, naphthyl, and phenyl groups attached to the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H18ClN3 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-chloro-4-naphthalen-2-yl-6-(4-naphthalen-2-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C29H18ClN3/c30-29-32-27(31-28(33-29)26-16-12-20-6-2-4-8-24(20)18-26)22-13-9-21(10-14-22)25-15-11-19-5-1-3-7-23(19)17-25/h1-18H |
InChI Key |
GTKUKOHCYDWQTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=NC(=NC(=N4)Cl)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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